molecular formula C8H8ClF3N2O2 B2768579 [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2411240-62-3

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2768579
CAS No.: 2411240-62-3
M. Wt: 256.61
InChI Key: IPCQEKVWBNRDHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the nitration of a trifluoromethyl-substituted benzene derivative followed by reduction and amination steps . One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride: can be compared with other similar compounds such as:

  • [2-Nitro-4-(trifluoromethyl)phenyl]methanamine
  • [2-Nitro-6-(trifluoromethyl)phenyl]methanamine
  • [2-Nitro-5-(trifluoromethyl)phenyl]ethanamine

These compounds share similar structural features but differ in the position of the trifluoromethyl group or the length of the carbon chain. The unique positioning of the trifluoromethyl group in This compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12;/h1-3H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTALTMTWYANNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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